3,5,6-トリクロロ-2-ピリジノールグルクロン酸

概要

説明

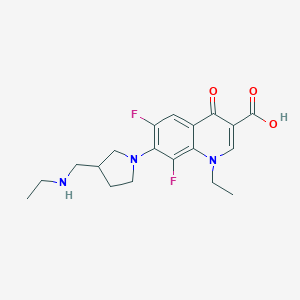

3,5,6-Trichloro-2-pyridinol glucuronide (3,5,6-TCP-G) is a compound found in the environment as a result of the degradation of certain pesticides and herbicides. It is a metabolite of the herbicide triclopyr and the insecticide trichlorfon. 3,5,6-TCP-G has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

科学的研究の応用

環境汚染監視

3,5,6-トリクロロ-2-ピリジノールグルクロン酸: は、クロルピリホスやトリクロピルなどの特定の殺虫剤や除草剤の代謝産物です . 環境試料中の存在は、これらの化学物質の使用と分解の指標となる可能性があります。この化合物を分析することで、汚染レベルを監視し、農業活動がエコシステムに与える影響を評価できます。

土壌修復研究

この化合物の土壌における吸着挙動、特にバイオチャー適用との関連における研究は、土壌修復にとって重要です . バイオチャーとの相互作用を理解することで、土壌から水域への汚染物質の移動を阻止し、水質を保護するための改善された戦略につながる可能性があります。

生分解経路

3,5,6-トリクロロ-2-ピリジノールグルクロン酸を分解できる微生物株の研究は、バイオレメディエーションの取り組みにとって重要です . 生分解に関与する代謝経路を特定し理解することで、汚染された場所に対する効果的なバイオレメディエーション技術の開発につながる可能性があります。

農業への影響評価

この化合物の分析は、殺虫剤残留物の抗菌活性とその土壌微生物群集への影響を評価するために不可欠です . このような評価は、土壌の健康への悪影響を最小限に抑える農業慣行の開発に役立ちます。

産業プロセス最適化

この化合物を用いたり生成したりする産業では、そのレベルを監視することがプロセス最適化に不可欠な場合があります。 産業プロセスが環境汚染に寄与しないようにすることは、持続可能な事業運営にとって不可欠です .

分析化学開発

3,5,6-トリクロロ-2-ピリジノールグルクロン酸は、有機リン系殺虫剤の検出方法開発における分析標準として役立ちます . 分析化学におけるその使用は、環境および食品の安全試験のためのより正確で感度の高いアッセイの作成を支援します。

作用機序

Target of Action

3,5,6-Trichloro-2-pyridinol glucuronide is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr . The primary target of this compound is the nervous system, specifically the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system as it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

The compound acts by inhibiting the activity of acetylcholinesterase . When the enzyme is inhibited, it leads to an excess of acetylcholine in the synapse . This excess acetylcholine causes overstimulation of the neuronal cells, leading to neurotoxicity .

Biochemical Pathways

The compound affects the biochemical pathway involving acetylcholine. By inhibiting acetylcholinesterase, it disrupts the normal function of the nervous system . The degradation of this compound involves two possible pathways: the hydrolytic-oxidative dechlorination pathway and the denitrification pathway .

Pharmacokinetics

The pharmacokinetics of 3,5,6-Trichloro-2-pyridinol glucuronide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly metabolized after administration . The formation of this compound from chlorpyrifos at lower doses is slower than at higher doses, potentially due to differences in plasma protein binding to chlorpyrifos . The compound’s concentration in saliva is highly correlated to the amount of unbound compound in plasma .

Result of Action

The result of the compound’s action is neurotoxicity, which can lead to hyperactivity, muscle spasms, paralysis, respiratory failure, and even death . The compound is more toxic than its parent compounds, the insecticide chlorpyrifos and the herbicide triclopyr .

Action Environment

The action of 3,5,6-Trichloro-2-pyridinol glucuronide is influenced by environmental factors. The compound is more water-soluble than its parent compounds, which leads to high mobility causing contamination in soils and aquatic environments . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .

Safety and Hazards

将来の方向性

The identification of two possible metabolic pathways responsible for the biodegradation of 3,5,6-Trichloro-2-pyridinol in Micrococcus luteus ML provides novel information for studying the metabolic mechanism of TCP in pure culture . This is the first report on two different pathways responsible for TCP degradation in one strain .

生化学分析

Biochemical Properties

Studies on its parent compound, TCP, suggest that it interacts with various enzymes and proteins . For instance, a strain of Micrococcus luteus has been found to degrade TCP, suggesting potential interactions with microbial enzymes

Cellular Effects

The cellular effects of 3,5,6-Trichloro-2-pyridinol glucuronide are currently unknown. Tcp, its parent compound, has been shown to have significant effects on cells. For instance, TCP has been found to be toxic to various types of cells, including bacterial cells

Molecular Mechanism

Studies on TCP suggest that it undergoes biodegradation through both hydrolytic-oxidative dechlorination and denitrification pathways

Temporal Effects in Laboratory Settings

Studies on TCP suggest that it can be degraded by certain bacteria, indicating potential changes in its effects over time

Dosage Effects in Animal Models

Studies on TCP suggest that it has toxic effects in animals

Metabolic Pathways

Studies on TCP suggest that it undergoes biodegradation through both hydrolytic-oxidative dechlorination and denitrification pathways

Transport and Distribution

Studies on TCP suggest that it has high water solubility, which could influence its transport and distribution

特性

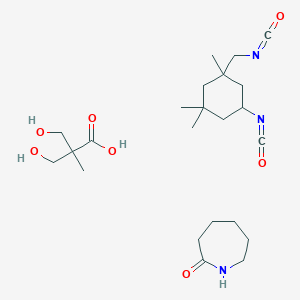

IUPAC Name |

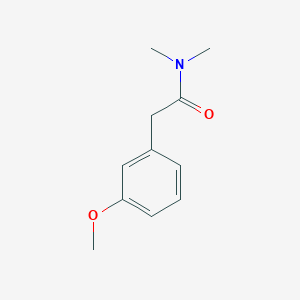

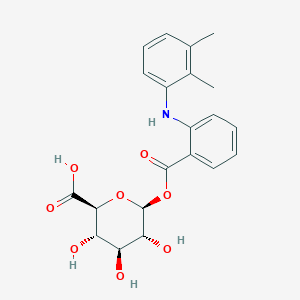

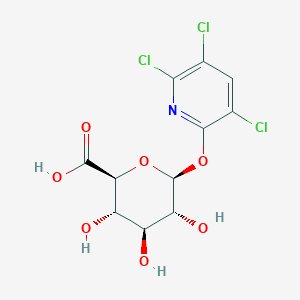

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPKXSPRDJUGPJ-DEGUGSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207726 | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58997-12-9 | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trichloro-2-pyridinol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。